molecular formula C25H18Cl2N4 B11204603 N-(2-chlorobenzyl)-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(2-chlorobenzyl)-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11204603
M. Wt: 445.3 g/mol
InChI Key: PFNYAIFJIDKMPN-UHFFFAOYSA-N
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Description

7-(3-CHLOROPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes multiple aromatic rings and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-CHLOROPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core.

    Introduction of Chlorophenyl Groups: Chlorophenyl groups are introduced through electrophilic aromatic substitution reactions.

    N-Alkylation: The final step involves the N-alkylation of the pyrrolopyrimidine core with 2-chlorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

7-(3-CHLOROPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(3-CHLOROPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(3-CHLOROPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-BROMOPHENYL)-N-[(2-BROMOPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE
  • 7-(3-FLUOROPHENYL)-N-[(2-FLUOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE
  • 7-(3-METHOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE

Uniqueness

The uniqueness of 7-(3-CHLOROPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE lies in its specific substitution pattern and the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C25H18Cl2N4

Molecular Weight

445.3 g/mol

IUPAC Name

7-(3-chlorophenyl)-N-[(2-chlorophenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H18Cl2N4/c26-19-10-6-11-20(13-19)31-15-21(17-7-2-1-3-8-17)23-24(29-16-30-25(23)31)28-14-18-9-4-5-12-22(18)27/h1-13,15-16H,14H2,(H,28,29,30)

InChI Key

PFNYAIFJIDKMPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CC=C4Cl)C5=CC(=CC=C5)Cl

Origin of Product

United States

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